![molecular formula C18H17N3O4S B2871525 2-[2-(4-Methoxyphenyl)imino-4-(4-nitrophenyl)-1,3-thiazol-3-yl]ethanol CAS No. 518006-38-7](/img/structure/B2871525.png)
2-[2-(4-Methoxyphenyl)imino-4-(4-nitrophenyl)-1,3-thiazol-3-yl]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of thiazole, which is a heterocyclic compound with a five-membered C3NS ring. The molecule contains a methoxyphenyl group and a nitrophenyl group, both attached to the thiazole ring via an imine linkage .
Molecular Structure Analysis
The molecular structure of this compound would likely be planar due to the conjugation of the thiazole ring and the imine linkages. The presence of the nitro group might introduce some degree of polarity .Chemical Reactions Analysis
The reactivity of this compound could be influenced by several functional groups. The nitro group is electron-withdrawing and could potentially undergo reduction reactions. The imine group could be hydrolyzed under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. The presence of polar groups like nitro and methoxy could increase its solubility in polar solvents . Its melting and boiling points would depend on the strength of intermolecular forces .Scientific Research Applications
Synthesis and Chemistry
- A research study described an efficient synthesis method for a similar compound, 2-(2-((4-Methoxybenzoyl)imino)-4-(4methoxyphenyl)thiazol-3(2H)-yl)-2-phenylacetic acid, utilizing a three-component tandem reaction in an ionic liquid. This method offers a simple work-up procedure and does not require further purification of the product, highlighting its potential in green chemistry applications (Shahvelayati, Hajiaghababaei, & Panahi Sarmad, 2017).
Antimicrobial Activity
- Another study synthesized imino-4-methoxyphenol thiazole derived Schiff bases and evaluated their antimicrobial activity. These compounds demonstrated moderate activity against bacteria and fungi, with significant microbial growth inhibition observed in certain compounds (Vinusha, Shivaprasad, Chandan, & Begum, 2015).
Solvatochromism and Probing Solvent Mixtures
- A study focused on nitro-substituted 4-[(phenylmethylene)imino]phenolates, which showed solvatochromism and were used as probes to investigate binary solvent mixtures. These compounds displayed unique UV-vis spectroscopic behavior in alcohol/water mixtures, potentially useful for studying solute-solvent interactions (Nandi et al., 2012).
Catalysis
- In the field of catalysis, a molybdenum(VI) complex with a thiazole-hydrazone ligand was studied. This complex showed potential as a reusable catalyst for oxidation reactions, demonstrating high catalytic activity and stability, making it an attractive option for various chemical processes (Ghorbanloo & Maleki Alamooti, 2017).
Detection of Metal Ions
- A phenyl thiadiazole-based Schiff base receptor was developed for the selective and sensitive detection of Al3+ ions. This chemosensor could be applied for environmental monitoring and water purification processes (Manna, Chowdhury, & Patra, 2020).
Photochemistry
- Research on 4-nitrophenyl ethers as photoreagents for protein crosslinking and affinity labeling revealed their potential in biological studies and drug development due to their high-yield and specific reactivity under light irradiation (Jelenc, Cantor, & Simon, 1978).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-[2-(4-methoxyphenyl)imino-4-(4-nitrophenyl)-1,3-thiazol-3-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S/c1-25-16-8-4-14(5-9-16)19-18-20(10-11-22)17(12-26-18)13-2-6-15(7-3-13)21(23)24/h2-9,12,22H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAPBVNSGOKMJBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N=C2N(C(=CS2)C3=CC=C(C=C3)[N+](=O)[O-])CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.